molecular formula C7H10ClN3O3 B1662488 (2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol CAS No. 166734-83-4

(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol

Cat. No.: B1662488
CAS No.: 166734-83-4
M. Wt: 219.62 g/mol
InChI Key: IPWKIXLWTCNBKN-ZCFIWIBFSA-N
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Mechanism of Action

Levornidazole, also known as Ornidazole Levo-, Levo-ornidazole, Ornidazole (Levo-), (S)-Ornidazole, or (2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol, is a novel nitroimidazole antimicrobial agent .

Target of Action

Levornidazole primarily targets anaerobic bacteria and protozoa . These organisms thrive in environments devoid of oxygen and are often responsible for various types of infections.

Mode of Action

Levornidazole operates through a well-characterized mechanism of action inherent to the nitroimidazole class of drugs . This mechanism primarily involves the reduction of the nitro group by bacterial and protozoal enzymes to produce reactive nitrogen species . These reactive species then interact with the DNA of the microorganisms, causing DNA damage and inhibiting further synthesis . This disruption of DNA processes interferes with the organism’s ability to replicate and survive .

Biochemical Pathways

The biochemical pathways affected by levornidazole are those involved in DNA synthesis and repair. By causing direct DNA damage, levornidazole effectively halts these processes, leading to cell death in the targeted anaerobic organisms .

Pharmacokinetics

Levornidazole exhibits excellent pharmacokinetic properties. After oral administration, it is rapidly and completely absorbed , reaching peak plasma concentration about 0.5 hours after a single dose . The maximal concentration (Cmax) and exposure (AUC) of levornidazole increase linearly with dose . The compound has a large apparent volume of distribution (48.68 ± 4.92 L) and a long half-life (11.93 ± 1.28 h), indicating extensive distribution and sustained presence in the body . The absolute oral bioavailability of levornidazole tablets is high, at 98.3% ± 7.6% . The urinary excretion of levornidazole is relatively low, at 7.99% .

Result of Action

The result of levornidazole’s action is the effective killing of anaerobic bacteria and protozoa. By causing DNA damage and inhibiting DNA synthesis, levornidazole prevents these organisms from replicating and surviving . This leads to a reduction in infection and alleviation of symptoms in the host.

Action Environment

The action of levornidazole is influenced by the anaerobic environment of the targeted organisms. As a nitroimidazole, levornidazole is activated in low-oxygen conditions, which are typical of the environments where anaerobic bacteria and protozoa thrive .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levornidazole is synthesized through a series of chemical reactions starting from ornidazole.

Industrial Production Methods: The industrial production of levornidazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Levornidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Levornidazole has a wide range of scientific research applications, including:

Properties

IUPAC Name

(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWKIXLWTCNBKN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(N1C[C@@H](CCl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166734-83-4
Record name Ornidazole, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166734834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORNIDAZOLE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7CGZ9LP53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
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(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
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(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Reactant of Route 6
(2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Customer
Q & A

Q1: How does levornidazole exert its antibacterial effect?

A1: [] Levornidazole, like other nitroimidazoles, works by diffusing into the microbial cell and undergoing reductive activation. This process forms reactive intermediates that damage DNA, leading to cell death.

Q2: Is there a difference in antibacterial activity between levornidazole and ornidazole?

A2: [] Levornidazole displays in vitro activity similar to or slightly higher than ornidazole against anaerobic gram-negative and gram-positive bacilli, and anaerobic gram-positive cocci. Both show good activity against Bacteroides fragilis, Bacteroides thetaiotaomicron, Clostridium difficile, Clostridium perfringens, and Peptostreptococcus magnus.

Q3: Are there any differences in the central nervous system effects between levornidazole and (R)-ornidazole?

A3: [] Yes, (R)-ornidazole exhibits stronger central nervous system inhibition compared to (S)-ornidazole (levornidazole). This difference is observed in various tests, including hypnotic activity, sleeping synergy with thiopental, and anticonvulsive activity in mice models.

Q4: What is the molecular formula and weight of levornidazole?

A4: The molecular formula of levornidazole is C6H10ClN3O3, and its molecular weight is 203.62 g/mol.

Q5: Are there any specific challenges in formulating stable levornidazole injections?

A5: [] Maintaining the stability of levornidazole injections, especially at low temperatures, can be challenging. Novel formulation approaches, such as using specific heating-cooling cycles during production with ethanol or a mixture of ethanol and propylene glycol as solvents, have been explored to enhance stability.

Q6: How does the pharmacokinetic profile of levornidazole compare to ornidazole?

A6: [, ] Studies in healthy Chinese subjects show that the pharmacokinetic parameters, such as Cmax, AUC0-∞, and AUC0-t, are similar for levornidazole and ornidazole after intravenous administration. This suggests comparable absorption, distribution, and elimination characteristics.

Q7: Does levornidazole undergo chiral inversion to (R)-ornidazole in vivo?

A7: [, ] No, research confirms the absence of chiral inversion of levornidazole to (R)-ornidazole in vivo following intravenous administration.

Q8: Is there any difference in the pharmacokinetic profile of levornidazole and levornidazole phosphate disodium?

A8: [] Studies in rats indicate that levornidazole phosphate disodium rapidly converts to levornidazole in vivo. The pharmacokinetic parameters between the two forms show no significant difference, suggesting comparable bioavailability and distribution.

Q9: What are the clinical applications of levornidazole?

A9: Levornidazole exhibits clinical efficacy in treating various anaerobic infections, including pelvic inflammatory disease [], oral anaerobic infections [], and pelvic anaerobic infections [].

Q10: Does levornidazole exhibit potential for treating endometriosis?

A10: [] A rat model of endometriosis suggests that ornidazole, the racemic mixture containing levornidazole, may restrict endometriosis progression by exhibiting anti-inflammatory and antiangiogenic effects. Further research is needed to confirm the specific role of levornidazole.

Q11: What is known about the safety and tolerability of levornidazole?

A11: [, ] Levornidazole demonstrates a favorable safety profile with low incidence of adverse reactions. Studies indicate that it is well-tolerated in healthy volunteers after single and multiple intravenous doses.

Q12: What analytical methods are used to quantify levornidazole?

A12: Several analytical techniques, including high-performance liquid chromatography (HPLC) [, , , , , , , ] and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [], are employed for the qualitative and quantitative analysis of levornidazole in various matrices.

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